P2X3 Antagonist Activity: Class-Level Potency Benchmarking
No direct P2X3 IC50 value for CAS 330200-81-2 has been publicly disclosed in patents or primary literature. However, the compound is an exemplary member of a 1,3-thiazol-2-yl substituted benzamide series claimed in WO2016091776A1 and US10174016B2 [1]. The structurally related clinical candidate filapixant (a 1,3-thiazol-2-yl benzamide) achieved an IC50 of 7 nM in an intracellular calcium assay at human P2X3, while another analog in the same patent family (BDBM320162) exhibited an IC50 of 5.00 nM [2]. By class-level inference, CAS 330200-81-2 is expected to display single-digit nanomolar P2X3 antagonist potency. The 2,5-dioxopyrrolidin-1-yl substituent distinguishes it from filapixant and may impart differential pharmacokinetics or binding kinetics that require empirical evaluation.
Filapixant IC50 = 7 nM; BDBM320162 IC50 = 5.00 nM (hP2X3, calcium assay)
| Evidence Dimension | P2X3 receptor antagonist potency |
|---|---|
| Target Compound Data | Data unavailable (not reported in public domain) |
| Comparator Or Baseline | Filapixant IC50 = 7 nM [hP2X3, calcium assay]; BDBM320162 IC50 = 5.00 nM [hP2X3, calcium assay] |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Intracellular calcium measurement in cells expressing recombinant human P2X3 receptor (filapixant data from WO2016091776A1; BDBM320162 data from US10174016) |
Why This Matters
P2X3 antagonists are pursued for chronic cough and neuropathic pain; a compound with a 2,5-dioxopyrrolidin-1-yl group may offer distinct IP positioning and a starting point for novel covalent or bifunctional probe design.
- [1] Fischer, O. M. et al. 1,3-thiazol-2-yl substituted benzamides. Patent WO2016091776A1, 2016. View Source
- [2] Davenport, A. J. et al. Intracellular calcium measurement to assess antagonist activity at human P2X3 and human P2X2/3 receptors. BindingDB Ki Summary, IC50 = 5.00 nM for BDBM320162. Data from US Patent US10174016. View Source
